[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol
Overview
Description
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol: is an organic compound that features a naphthalene ring attached to a piperidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol typically involves the following steps:
Formation of the Naphthalen-1-ylmethyl Group: This can be achieved through Friedel-Crafts alkylation of naphthalene with an appropriate alkyl halide.
Attachment to Piperidine: The naphthalen-1-ylmethyl group is then reacted with piperidine under basic conditions to form the desired piperidine derivative.
Introduction of the Methanol Group: Finally, the piperidine derivative is subjected to reduction reactions to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the naphthalene or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of naphthalen-1-ylmethylpiperidin-2-ylmethanal or naphthalen-1-ylmethylpiperidin-2-ylmethanoic acid.
Reduction: Formation of reduced derivatives of the naphthalene or piperidine rings.
Substitution: Introduction of various functional groups on the naphthalene ring.
Scientific Research Applications
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]amine: Contains an amine group instead of methanol.
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]acetone: Features an acetone group in place of methanol.
Uniqueness
- The presence of the methanol group in [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol provides unique reactivity and potential for further chemical modifications compared to its analogs.
Properties
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-13-16-9-3-4-11-18(16)12-15-8-5-7-14-6-1-2-10-17(14)15/h1-2,5-8,10,16,19H,3-4,9,11-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQQZIUZTNPWJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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